An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-chlorobenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-chlorobenzaldehyde, with CAS number 64622-16-8, is a di-halogenated aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique structural arrangement, featuring a reactive aldehyde group and two distinct halogen atoms (bromine and chlorine) at the ortho positions, imparts a versatile reactivity profile. This makes it an invaluable building block for constructing complex molecular architectures, particularly in the fields of pharmaceuticals and materials science.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, key synthetic applications, and detailed experimental protocols. It is designed to be a critical resource for researchers leveraging this compound in drug discovery and development.
Chemical and Physical Properties
2-Bromo-6-chlorobenzaldehyde is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[2] The strategic placement of the bromo and chloro substituents on the benzaldehyde ring enhances its reactivity for various chemical transformations. A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of 2-Bromo-6-chlorobenzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 64622-16-8 | [3] |
| Molecular Formula | C₇H₄BrClO | [3] |
| Molecular Weight | 219.46 g/mol | [3] |
| Appearance | White to off-white to light yellow crystalline powder | [2] |
| Melting Point | 78 - 80 °C | [2] |
| Boiling Point | Data not readily available | |
| Solubility | Slightly soluble in water. Soluble in various organic solvents. | |
| Purity | ≥ 98% (Assay) | [2] |
Spectroscopic Data (Predicted)
While extensive experimental spectra for 2-Bromo-6-chlorobenzaldehyde are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 2-Bromo-6-chlorobenzaldehyde
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aldehydic Proton (CHO): Singlet, δ ≈ 10.3-10.5 ppm. Aromatic Protons (Ar-H): Multiplets in the range of δ ≈ 7.4-7.9 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): δ ≈ 188-192 ppm. Aromatic Carbons (C-Br, C-Cl): δ ≈ 120-140 ppm. Aromatic Carbons (C-H, C-CHO): δ ≈ 128-138 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong peak around 1700-1720 cm⁻¹. C-H Stretch (Aldehyde): Two weak peaks around 2720 and 2820 cm⁻¹. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. C-Br/C-Cl Stretch: Peaks in the fingerprint region (< 1000 cm⁻¹). |
| Mass Spectrometry | Molecular Ion (M⁺): A characteristic cluster of peaks due to isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl) at m/z 218, 220, 222. Key Fragments: Loss of H (M-1), CHO (M-29), Br (M-79/81), Cl (M-35/37). |
Reactivity and Synthetic Applications
The chemical utility of 2-Bromo-6-chlorobenzaldehyde stems from its two primary reactive sites: the aldehyde functional group and the carbon-halogen bonds. This dual reactivity allows for a wide range of transformations, making it a versatile intermediate.
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Aldehyde Group Reactions: The aldehyde can readily undergo nucleophilic addition, condensation, and oxidation/reduction reactions to form alcohols, carboxylic acids, imines, and other functional groups.
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Aryl Halide Reactions: The bromine and chlorine atoms serve as handles for various palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization.
This compound is a crucial intermediate in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation.[4] BTK inhibitors are vital in the treatment of B-cell malignancies and autoimmune disorders.
Role in BTK Inhibitor Synthesis
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream pathways leading to B-cell proliferation, differentiation, and survival. Inhibitors synthesized using 2-Bromo-6-chlorobenzaldehyde can block the kinase activity of BTK, thereby halting this signaling cascade.
Experimental Protocols
The following sections provide detailed methodologies for key synthetic transformations involving 2-Bromo-6-chlorobenzaldehyde. These are generalized protocols and may require optimization based on specific substrates and laboratory conditions.
Plausible Synthesis of 2-Bromo-6-chlorobenzaldehyde
A potential route for the synthesis of 2-bromo-6-chlorobenzaldehyde involves the radical bromination of 2-chloro-6-bromotoluene followed by Kornblum oxidation.
Step 1: Radical Bromination of 2-Chloro-6-bromotoluene
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In a reaction vessel equipped with a reflux condenser and a light source, dissolve 2-chloro-6-bromotoluene (1.0 equiv.) in a suitable solvent like carbon tetrachloride or cyclohexane.
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Add N-Bromosuccinimide (NBS) (1.1 equiv.) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 equiv.).
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Heat the mixture to reflux while irradiating with a UV lamp or a high-wattage incandescent bulb.
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Monitor the reaction by TLC or GC until the starting material is consumed.
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Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(bromomethyl)-6-chlorobenzene.
Step 2: Kornblum Oxidation
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Dissolve the crude benzylic bromide from Step 1 in dimethyl sulfoxide (DMSO).
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Add sodium bicarbonate (2.0-3.0 equiv.) to the solution.
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Heat the mixture to approximately 100-130 °C and stir for several hours.
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Monitor the reaction by TLC or GC.
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Upon completion, cool the reaction mixture and pour it into a large volume of ice water.
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Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
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Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 2-Bromo-6-chlorobenzaldehyde.
Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling an arylboronic acid with 2-Bromo-6-chlorobenzaldehyde. The C-Br bond is expected to react selectively over the C-Cl bond.
Methodology:
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Reaction Setup: To an oven-dried reaction flask, add 2-Bromo-6-chlorobenzaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
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Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.). Add a degassed solvent system, such as a 4:1 mixture of toluene and water.
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Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the product with an organic solvent like ethyl acetate (3 x volume).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N bond formation between an amine and 2-Bromo-6-chlorobenzaldehyde.
Methodology:
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Reagent Preparation: To an oven-dried Schlenk tube, add 2-Bromo-6-chlorobenzaldehyde (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 equiv.).
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Catalyst Addition: In a separate vial or glovebox, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4-5 mol%). Add this catalyst/ligand mixture to the Schlenk tube.
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Reaction Setup: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times. Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
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Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
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Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Safety and Handling
2-Bromo-6-chlorobenzaldehyde is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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GHS Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
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Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[2]
Conclusion
2-Bromo-6-chlorobenzaldehyde is a highly versatile and valuable chemical intermediate. Its distinct reactive sites—the aldehyde group and the differentially reactive halogen atoms—provide a robust platform for the synthesis of complex organic molecules. Its established role in the preparation of high-value targets like BTK inhibitors underscores its importance in modern drug discovery. The protocols and data compiled in this guide offer a foundational resource for scientists and researchers aiming to unlock the full synthetic potential of this powerful building block.
References
- 1. 2-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 15391279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Bromo-6-chlorobenzaldehyde | C7H4BrClO | CID 13524042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-6-chlorobenzaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]


